molecular formula C9H9NO5 B2464299 Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate CAS No. 1195521-24-4

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate

Cat. No.: B2464299
CAS No.: 1195521-24-4
M. Wt: 211.173
InChI Key: AEHMUIBPLJDJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Properties

IUPAC Name

methyl 4-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(10-15-5)7(11)4-8(12)9(13)14-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHMUIBPLJDJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 3-(4-chlorophenyl)isoxazole-5-carboxylate
  • Methyl 2,4-dioxo-4-phenylbutanoate

Uniqueness

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate is unique due to the presence of both the isoxazole ring and the dioxobutanoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including cytotoxicity assays, antibacterial properties, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H11NO4\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{4}

This compound contains an isoxazole ring, which is often associated with various biological activities. Its structural features contribute to its interactions with biological targets, making it a subject of interest in drug development.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound and related compounds against various cancer cell lines. The findings indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assays

In one study, derivatives of this compound were tested against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines using the sulforhodamine B (SRB) assay. The results are summarized in Table 1:

CompoundMCF7 IC50 (µM)HCT116 IC50 (µM)Huh7 IC50 (µM)
This compound8.3 ± 0.811.4 ± 0.28.0 ± 1.0
Doxorubicin (DOXO)0.22 ± 0.020.14 ± 0.050.23 ± 0.02
5-Fluorouracil (5-FU)21.0 ± 0.7514.1 ± 0.2618.4 ± 1.1
Sorafenib6.5 ± 0.514.6 ± 0.211.0 ± 0.6

The IC50 values indicate that this compound has a moderate level of cytotoxicity against these cancer cell lines compared to established chemotherapeutics like doxorubicin and sorafenib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that this compound exhibits significant antibacterial activity.

Case Study: Antibacterial Assays

In a recent investigation, the compound was tested against several Gram-positive and Gram-negative bacteria using standard minimum inhibitory concentration (MIC) methods:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus<0.01
Escherichia coli<0.05
Bacillus cereus<0.03
Enterobacter cloacae<0.004

The results demonstrated that this compound was more effective than traditional antibiotics such as ampicillin . This suggests its potential utility in treating infections caused by resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity.

Key Findings in SAR

  • Isoxazole Ring : The presence of the isoxazole moiety is critical for the observed cytotoxic and antimicrobial activities.
  • Substituents : Variations in substituents on the dioxobutanoate framework significantly influence potency against cancer cells and bacteria.
  • Selectivity : The compound shows selective toxicity towards cancer cells over normal cells, indicating a promising therapeutic index for further development .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(5-methylisoxazol-3-yl)-2,4-dioxobutanoate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves condensation reactions between isoxazole derivatives and dioxobutanoate precursors. A validated approach includes:

  • Step 1: Synthesis of the 5-methylisoxazole moiety via hydroxylamine hydrochloride and sodium acetate-mediated cyclization of ethyl 2-(ethoxymethylene)-3-oxobutanoate ().
  • Step 2: Coupling with a dioxobutanoate ester. Transesterification or nucleophilic acyl substitution under anhydrous conditions (e.g., dichloromethane or ethanol solvents) is commonly employed ().
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity. Analytical HPLC with UV detection (λ = 254 nm) confirms purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., CDCl3_3) identify key functional groups (e.g., methylisoxazole protons at δ 2.4–2.6 ppm, dioxobutanoate carbonyls at δ 170–175 ppm).
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ at m/z 226.06 for C9 _9H9 _9NO5_5).
  • FTIR: Peaks at 1720–1750 cm1^{-1} confirm ester and ketone carbonyl groups .

Advanced Questions

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation Studies: Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via HPLC over 24–72 hours.
  • Metabolite Identification: LC-MS/MS detects spontaneous degradation products like 4-(5-methylisoxazol-3-yl)-2-oxobutanoate, analogous to EC 2.6.1.63-mediated conversion of similar dioxobutanoates ().
  • pH-Dependent Stability: Test stability in acidic (pH 2.0) and alkaline (pH 9.0) conditions to simulate gastrointestinal or lysosomal environments .

Q. What computational methods predict the compound’s bioactivity and metabolic pathways?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into target receptors (e.g., enzymes or microbial proteins). Validate docking poses via RMSD calculations (e.g., LigRMSD) ().
  • ADMET Prediction: Tools like AdmetSAR or SwissADME predict absorption, toxicity, and cytochrome P450 interactions. For example, logP >2 suggests moderate lipophilicity, requiring formulation optimization.
  • Metabolic Pathway Mapping: Systems biology tools (e.g., KEGG Mapper) identify potential enzymatic targets, such as aminotransferases (EC 2.6.1.63) .

Q. How does the compound interact with enzymes like EC 2.6.1.63, and what techniques assess this?

Methodological Answer:

  • Enzyme Kinetics: Use recombinant EC 2.6.1.63 (kynurenine—oxoglutarate transaminase) in vitro. Measure activity via UV-Vis spectroscopy (λ = 330 nm) tracking 4-(2-aminophenyl)-2,4-dioxobutanoate formation.
  • Inhibitor Screening: Pre-incubate the compound with the enzyme and substrate (L-kynurenine). IC50_{50} values quantify inhibition potency.
  • Crystallography: Co-crystallize the compound with the enzyme to resolve binding modes (e.g., Synchrotron X-ray diffraction) .

Q. What methodologies assess the compound’s antimicrobial activity?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Time-Kill Curves: Expose bacteria to 2×MIC and plate aliquots at 0, 4, 8, and 24 hours to assess bactericidal vs. bacteriostatic effects.
  • Mechanistic Studies: Fluorescence microscopy with propidium iodide evaluates membrane disruption. Synergy with β-lactams is tested via checkerboard assays .

Data Contradictions and Resolutions

  • Synthetic Yield Variability: reports ~70% yield for isoxazole synthesis, while describes lower yields (~50%) for similar dioxobutanoate derivatives. Resolution: Optimize stoichiometry (excess hydroxylamine) and reaction time.
  • Enzymatic Specificity: EC 2.6.1.63 may act on structurally related dioxobutanoates (), but substrate promiscuity requires validation via competitive inhibition assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.